molecular formula C18H14O B158091 1-(Naphthalen-2-yl)-2-phenylethanone CAS No. 1762-15-8

1-(Naphthalen-2-yl)-2-phenylethanone

Cat. No. B158091
CAS RN: 1762-15-8
M. Wt: 246.3 g/mol
InChI Key: FKBYIMMMZSGHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-2-yl)-2-phenylethanone, also known as N2PE, is an organic compound that belongs to the class of ketones. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1-(Naphthalen-2-yl)-2-phenylethanone has been used in various scientific research studies due to its potential applications. It has been found to exhibit anti-inflammatory, antitumor, and antidepressant activities. 1-(Naphthalen-2-yl)-2-phenylethanone has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

Mechanism Of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-phenylethanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, 1-(Naphthalen-2-yl)-2-phenylethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

1-(Naphthalen-2-yl)-2-phenylethanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(Naphthalen-2-yl)-2-phenylethanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(Naphthalen-2-yl)-2-phenylethanone has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.

Advantages And Limitations For Lab Experiments

1-(Naphthalen-2-yl)-2-phenylethanone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been found to exhibit low toxicity and high stability. However, 1-(Naphthalen-2-yl)-2-phenylethanone has some limitations. It is insoluble in water and requires the use of organic solvents for its preparation and handling. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

For the research on 1-(Naphthalen-2-yl)-2-phenylethanone include the development of novel derivatives, investigation of its molecular targets, and exploration of its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(Naphthalen-2-yl)-2-phenylethanone involves the condensation of 2-acetylnaphthalene with benzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction takes place under reflux conditions in a solvent such as ethanol. The product is then purified by recrystallization using a suitable solvent.

properties

CAS RN

1762-15-8

Product Name

1-(Naphthalen-2-yl)-2-phenylethanone

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

1-naphthalen-2-yl-2-phenylethanone

InChI

InChI=1S/C18H14O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2

InChI Key

FKBYIMMMZSGHHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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